1,4-Bis(pyridin-2-ylmethyl)piperazine

Coordination Chemistry Metal-Organic Frameworks Chelation

Secure your supply of 1,4-Bis(pyridin-2-ylmethyl)piperazine (2-bpmp), the tetradentate ligand engineered for predictable 1:1 metal-to-ligand chelation. Unlike the bridging 3- and 4-pyridyl isomers, 2-bpmp's ortho-pyridyl architecture ensures the formation of discrete mononuclear complexes, essential for X-ray crystallography and catalytic studies. Ideal for constructing helicates, catenanes, and exploring metal-mediated epoxidation. Obtain the ligand that guarantees structural fidelity for your research.

Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
CAS No. 6584-58-3
Cat. No. B1274569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(pyridin-2-ylmethyl)piperazine
CAS6584-58-3
Molecular FormulaC16H20N4
Molecular Weight268.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3
InChIInChI=1S/C16H20N4/c1-3-7-17-15(5-1)13-19-9-11-20(12-10-19)14-16-6-2-4-8-18-16/h1-8H,9-14H2
InChIKeyBYEDFHASFRIIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(pyridin-2-ylmethyl)piperazine (CAS 6584-58-3): Structural and Coordination Chemistry Baseline for Research Procurement


1,4-Bis(pyridin-2-ylmethyl)piperazine (CAS 6584-58-3), also designated as N,N′-bis(2-pyridylmethyl)piperazine or 2-bpmp, is a tetradentate ligand with the molecular formula C16H20N4 and a molecular weight of 268.36 g/mol . This compound features a central piperazine ring substituted at both nitrogen atoms with 2-pyridylmethyl groups, creating a flexible coordination environment [1]. X-ray crystallographic analysis confirms that the piperazine ring adopts a chair conformation with the N-substituents in equatorial positions, and the compound exhibits well-defined diffraction at the single-crystal level [1].

Why Generic Substitution Fails: The Critical Role of Pyridyl Positional Isomerism in 1,4-Bis(pyridin-2-ylmethyl)piperazine Coordination Chemistry


The position of the pyridyl nitrogen—whether ortho (2-pyridyl), meta (3-pyridyl), or para (4-pyridyl)—is a primary structural determinant that precludes simple substitution among piperazine-based ligands. The target compound, 1,4-bis(pyridin-2-ylmethyl)piperazine (2-bpmp), coordinates as a tetradentate ligand, engaging both piperazine nitrogen atoms and both pyridyl nitrogen atoms to form chelate rings with metal centers [1]. In contrast, its 3-pyridyl isomer (3-bpmp) acts primarily as a bridging bidentate ligand, connecting metal centers to form extended coordination polymers rather than discrete mononuclear complexes [2]. The 4-pyridyl isomer (4-bpmp) similarly functions as a bridging ligand, precluding the formation of the specific chelate structures accessible to 2-bpmp . This fundamental divergence in coordination mode—chelation versus bridging—renders these positional isomers non-interchangeable for applications requiring defined metal–ligand stoichiometries and geometries [1].

Product-Specific Quantitative Evidence Guide for 1,4-Bis(pyridin-2-ylmethyl)piperazine (CAS 6584-58-3)


Coordination Mode and Chelate Formation: Direct Comparison of 2-bpmp vs. 3-bpmp in Zinc(II) Complexes

In a direct structural comparison, the target ligand 2-bpmp forms tetradentate chelate complexes with transition metals, while the 3-pyridyl isomer (3-bpmp) acts exclusively as a bridging bidentate ligand. For 2-bpmp, the complex [Cu(2-bpmp)(NO3)2] exhibits a five-coordinate geometry with Cu–N(piperazine) bond distances ranging from 2.013 to 2.054 Å [1]. In contrast, the 3-bpmp ligand coordinates only through its pyridyl nitrogen atoms in the polymer [ZnCl2(3-bpmp)]n, forming chains with Zn–N(pyridyl) distances of approximately 2.05 Å, while the piperazine nitrogen atoms remain non-coordinating [2].

Coordination Chemistry Metal-Organic Frameworks Chelation

Metal Ion Coordination Versatility: Quantitative Analysis of 2-bpmp Complexes with Cu(II), Co(II), Mn(II), and Cd(II)

The target ligand 2-bpmp demonstrates broad coordination versatility with first-row transition metals, forming well-defined mononuclear complexes of the general formula [M(2-bpmp)(NO3)2] where M = Cu(II), Co(II), Mn(II), and Cd(II) [1]. This contrasts with the 4-pyridyl isomer (4-bpmp), which is primarily reported to form coordination polymers rather than discrete mononuclear entities . The coordination number for 2-bpmp varies systematically with the metal ion: Cu(II) yields a five-coordinate complex, Co(II) yields a six-coordinate complex, and Mn(II) and Cd(II) yield eight-coordinate complexes [1].

Coordination Chemistry Transition Metals Supramolecular Chemistry

X-ray Diffraction Quality: Single-Crystal Suitability of 2-bpmp

Crystals of 1,4-bis(pyridin-2-ylmethyl)piperazine (2-bpmp) are reported to diffract X-rays well at the single-crystal level, a property explicitly noted in vendor technical documentation . This is a critical practical advantage for structural characterization. While the 4-pyridyl isomer (4-bpmp) is also crystalline, its melting point (180 °C) is significantly higher than that of 2-bpmp (93–95 °C), indicating substantial differences in crystal packing and intermolecular forces that can affect crystallization behavior .

Crystallography Structural Biology Materials Science

Recommended Application Scenarios for 1,4-Bis(pyridin-2-ylmethyl)piperazine Based on Quantitative Differentiation


Synthesis of Discrete Mononuclear Transition Metal Chelates

Given its demonstrated ability to form well-defined mononuclear complexes with Cu(II), Co(II), Mn(II), and Cd(II) in a 1:1 ligand-to-metal ratio, 2-bpmp is the preferred ligand for researchers requiring discrete chelate structures rather than extended coordination polymers [1]. The systematic variation in coordination number (5, 6, and 8) across these metals provides a valuable platform for investigating structure–property relationships in coordination chemistry [1].

Single-Crystal X-ray Diffraction Studies Requiring High-Quality Crystals

The compound's documented suitability for single-crystal X-ray diffraction, combined with its relatively low melting point (93–95 °C), makes it a practical choice for crystallographic investigations . Laboratories focused on structure determination of metal complexes will benefit from the reliable diffraction behavior of 2-bpmp crystals .

Development of Helicate and Supramolecular Assemblies

The tetradentate chelating nature of 2-bpmp, as opposed to the bridging behavior of its 3- and 4-pyridyl isomers, is essential for constructing specific supramolecular architectures such as helicates and catenanes [1]. The ability to form polymeric silver complexes with meso-helical subunits further underscores its utility in supramolecular chemistry [1].

Catalytic Epoxidation Research

Vendor documentation indicates that 2-bpmp is active in the epoxidation of methylcyclohexene and 1,3-cyclohexadiene, and that it may have potential applications in the catalytic conversion of epoxides . While quantitative catalytic data are not yet available in the primary literature, this noted activity provides a rationale for exploratory studies in oxidation catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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